3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
This compound is characterized by a propanamide backbone with three key substituents:
- A 2,4-dimethoxyphenyl group at position 3, contributing electron-donating effects.
- A 2,5-dimethylphenyl group attached to the amide nitrogen, enhancing lipophilicity.
- A 2H-tetrazole-5-yl moiety at position 2, acting as a bioisostere for carboxylic acids and improving metabolic stability.
Its molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.41 g/mol .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-6-13(2)17(9-12)21-20(26)16(19-22-24-25-23-19)10-14-7-8-15(27-3)11-18(14)28-4/h5-9,11,16H,10H2,1-4H3,(H,21,26)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVQXEUYYAESFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrazole Ring: Starting with a suitable nitrile precursor, the tetrazole ring can be formed using azide sources under acidic or basic conditions.
Amide Bond Formation: The tetrazole-containing intermediate is then reacted with 2,4-dimethoxyphenyl and 2,5-dimethylphenyl derivatives to form the final amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of tetrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific substitution patterns on the phenyl rings are crucial for enhancing the anticancer efficacy of these molecules.
Neuropharmacology
The tetrazole moiety is known for its anticonvulsant properties. Research into related compounds suggests that modifications to the structure can lead to improved efficacy in treating epilepsy and other neurological disorders. The presence of methoxy groups in the phenyl rings may enhance the lipophilicity and bioavailability of the compound, potentially leading to better therapeutic outcomes.
Biochemical Research Applications
Proteomics and Enzyme Inhibition Studies
3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been utilized in proteomics research as a biochemical probe. Its ability to interact with specific proteins makes it valuable for studying enzyme inhibition mechanisms. Inhibitors derived from similar structures have been shown to affect various metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of tetrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency against tumor cells.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, researchers explored the anticonvulsant properties of various tetrazole derivatives. The compound was tested in animal models for seizure activity and demonstrated significant protective effects against chemically induced seizures. These findings support further investigation into its use as a therapeutic agent for epilepsy.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key analogs and their distinguishing features:
Physicochemical Properties
- Melting Points : Analogs with oxadiazole-thiazole cores (e.g., compound 7f) exhibit lower melting points (134–178°C) compared to tetrazole-containing compounds, likely due to reduced hydrogen bonding .
- Lipophilicity : The 2,5-dimethylphenyl group on the target compound increases lipophilicity relative to methoxy-substituted analogs (e.g., sc-493157 ), which may influence membrane permeability.
Spectral Data Comparison
- IR Spectroscopy : Tetrazole-containing compounds show characteristic N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹), absent in oxadiazole analogs .
- ¹H NMR : The target compound’s 2,5-dimethylphenyl group produces distinct aromatic proton signals at δ 6.8–7.2 ppm, differing from methoxy-substituted analogs (δ 3.7–3.9 ppm for OCH₃) .
Biological Activity
3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, commonly referred to as a tetrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. Tetrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C20H23N5O3
- Molecular Weight : 381.44 g/mol
- Purity : >90%
Biological Activity Overview
The biological activities of tetrazole derivatives are often attributed to their ability to interact with various biological targets. The compound exhibits several notable activities:
- Antimicrobial Activity : Research indicates that tetrazole derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that 1,5-disubstituted tetrazoles demonstrate activity against Candida albicans, affecting cell membrane integrity and leading to necrosis-like programmed cell death .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving mitochondrial damage and DNA denaturation .
- Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
The precise mechanisms by which 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Interaction with Enzymes : Tetrazole compounds may act as enzyme inhibitors or modulators, impacting pathways involved in inflammation and cancer progression .
- Membrane Disruption : Evidence suggests that these compounds can disrupt microbial membranes, leading to cell death .
- Induction of Apoptosis : The compound is believed to trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic factors .
Case Studies
Several studies have explored the biological activity of similar tetrazole compounds, providing insights into the potential applications of 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide:
- Antifungal Activity Against Candida albicans :
- Cytotoxicity in Cancer Cell Lines :
- Anti-inflammatory Properties :
Data Summary
| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antifungal | Candida albicans | 0.0313 µg/mL | Membrane disruption; necrosis-like death |
| Cytotoxicity | Various cancer cells | Comparable to doxorubicin | Apoptosis induction; mitochondrial damage |
| Anti-inflammatory | Inflammatory models | Varies | Cytokine modulation; enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
